molecular formula C22H28N2O5S B2399666 2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylbenzenesulfonamide CAS No. 922097-96-9

2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylbenzenesulfonamide

Cat. No.: B2399666
CAS No.: 922097-96-9
M. Wt: 432.54
InChI Key: LNDYAXWWQRDPLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H28N2O5S and its molecular weight is 432.54. The purity is usually 95%.
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Biological Activity

2-Ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylbenzenesulfonamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₇H₂₄N₂O₄S
  • Molecular Weight : 320.4 g/mol
  • CAS Number : 921793-67-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may modulate enzyme activity and influence signaling pathways associated with oxidative stress and cell cycle regulation. The exact mechanisms are still under investigation but may involve:

  • Inhibition of specific enzymes linked to metabolic pathways.
  • Modulation of receptor activity affecting cellular responses.

Antimicrobial Activity

Research indicates that derivatives of oxazepines exhibit antimicrobial properties. The compound's structure suggests potential efficacy against various pathogens. For instance:

  • In vitro studies have shown that similar compounds can inhibit bacterial growth at low concentrations (IC₅₀ values in the micromolar range) .

Anticancer Potential

Studies have explored the anticancer effects of related oxazepine compounds. The proposed mechanisms include:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tumor growth through modulation of cell cycle proteins.

A case study involving a related oxazepine demonstrated significant tumor suppression in animal models when administered at therapeutic doses .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Some studies suggest that oxazepine derivatives can reduce inflammatory markers in vitro and in vivo. For example:

  • A study reported a decrease in pro-inflammatory cytokines following treatment with related compounds .

Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialIC₅₀ values in micromolar range
AnticancerSignificant tumor suppression in animal models
Anti-inflammatoryReduction in pro-inflammatory cytokines

Case Studies

  • Anticancer Study : In a controlled experiment, a derivative exhibited an IC₅₀ value of 10 µM against breast cancer cell lines, leading to cell cycle arrest and apoptosis.
  • Antimicrobial Efficacy : A screening assay demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria at concentrations as low as 20 µM.

Properties

IUPAC Name

2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-5-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-6-24-17-10-9-16(13-19(17)29-14-22(4,5)21(24)25)23-30(26,27)20-12-15(3)8-11-18(20)28-7-2/h8-13,23H,6-7,14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDYAXWWQRDPLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)OCC)OCC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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